5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide
Description
The compound 5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the pyrazolo ring’s 1-position and a substituted benzamide group at the 5-position. The benzamide moiety contains a chlorine atom at the 5-position and a methoxy group at the 2-position of the aromatic ring.
Properties
IUPAC Name |
5-chloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-12-4-6-15(8-13(12)2)27-19-17(10-24-27)21(29)26(11-23-19)25-20(28)16-9-14(22)5-7-18(16)30-3/h4-11H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDJRECZOSYBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, supported by case studies, research findings, and relevant data tables.
Chemical Structure
The compound can be structurally represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
Case Studies and Findings
Recent studies have evaluated the anticancer properties of similar pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Compound Evaluation : A related compound demonstrated a selectivity ratio ranging from 0.7 to 39 against nine cancerous subpanels tested by the National Cancer Institute (NCI). It showed significant activity against leukemia with an IC50 value comparable to established treatments like Duvelisib .
- Mechanistic Insights : Mechanistic studies revealed that compounds similar to our target inhibited Cyclin-dependent kinases (CDK), leading to cell cycle arrest at the S phase and increased apoptosis .
Research Findings
The compound's potential as an antimicrobial agent has been explored through various studies:
- Molecular Docking Studies : These studies indicated strong binding affinities to bacterial ribosomes, suggesting effective inhibition of bacterial protein synthesis .
- Minimum Inhibitory Concentration (MIC) : Related derivatives have shown MIC values as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The target compound shares its pyrazolo[3,4-d]pyrimidinone core with several analogs, but substituent variations significantly influence its properties. Below is a comparative analysis:
| Compound Name / Identifier | Pyrazolo Substituent | Benzamide Substituents | Molecular Weight | Key Functional Groups | Reference |
|---|---|---|---|---|---|
| Target Compound | 3,4-dimethylphenyl | 5-Cl, 2-OMe | Not reported | Chloro, Methoxy | - |
| 5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-... (CAS 900008-06-2) | p-tolyl | 5-Cl, 2-NO₂ | 424.8 | Chloro, Nitro | |
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[...]-3,4-dimethylbenzamide | 3-chlorophenyl | 3,4-dimethylbenzamide | 393.8 | Chloro, Methyl |
Structural Implications:
- The target compound’s methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in CAS 900008-06-2. This difference may alter electronic distribution, affecting binding interactions or metabolic stability .
Substituent Electronic Effects :
Lipophilicity and Solubility :
Pharmacological Potential (Inferred from Structural Trends)
Though pharmacological data for the target compound is absent in the evidence, analogs suggest possible kinase inhibition or anticancer activity:
Pyrazolo[3,4-d]pyrimidinones: Known to inhibit kinases like BRAF or EGFR due to their ATP-competitive binding motifs. Substituents such as chloro and methoxy may enhance target affinity . Nitro vs. Methoxy Groups: Nitro-substituted analogs (e.g., CAS 900008-06-2) may exhibit higher reactivity but poorer metabolic stability compared to methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
